Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate
Overview
Description
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of a bromine atom at the third position and a methoxy-oxopropyl group at the fourth position on the benzene ring. This compound is often used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 4-(3-methoxy-3-oxopropyl)benzoic acid, followed by methylation to form the final ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions often include the use of bromine or bromine-containing reagents, and methanol as the methylating agent .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy-oxopropyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy-oxopropyl group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a methoxy-oxopropyl group.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a bromomethyl group instead of a bromine atom.
Uniqueness
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate is unique due to the presence of both the bromine atom and the methoxy-oxopropyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-16-11(14)6-5-8-3-4-9(7-10(8)13)12(15)17-2/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJBDEOGQHZJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649093 | |
Record name | Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133314-10-9 | |
Record name | Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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